molecular formula C16H16N2O5S B6521943 2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione CAS No. 951540-35-5

2-(3,5-dimethoxyphenyl)-4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione

Cat. No.: B6521943
CAS No.: 951540-35-5
M. Wt: 348.4 g/mol
InChI Key: PZTBCEKRTZSGOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine class, characterized by a bicyclic core containing sulfur and nitrogen atoms. Key structural features include:

  • Methyl group at position 4, enhancing steric bulk and modulating lipophilicity.
  • 1,1,3-Trione moiety, which introduces polar sulfonyl and carbonyl groups, influencing solubility and target binding.

Properties

IUPAC Name

2-(3,5-dimethoxyphenyl)-4-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5S/c1-17-14-6-4-5-7-15(14)24(20,21)18(16(17)19)11-8-12(22-2)10-13(9-11)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTBCEKRTZSGOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2S(=O)(=O)N(C1=O)C3=CC(=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Features and Substituent Effects

The table below compares the target compound with key benzothiadiazine derivatives:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Benzothiadiazine-1,1,3-trione 2-(3,5-dimethoxyphenyl), 4-methyl 3,5-dimethoxy, methyl, trione
: Compound 13 2,1,3-Benzothiadiazine N1: 3,5-di-tert-butyl-4-hydroxybenzyl Hydroxy, tert-butyl
1,4-Benzothiazine-1,1-dione 4-(3,5-dimethoxyphenyl), 6-fluoro, 2-(2,4-dimethylbenzoyl) Fluoro, dimethylbenzoyl
: F390-0547 Benzothiazine-1,1-dione 2-(3,4-dimethoxybenzoyl), 4-(3,5-dimethylphenyl) Dimethoxybenzoyl, dimethylphenyl
: K261-2248 Benzothiadiazine-1,1,3-trione 4-[(2-chlorophenyl)methyl], 2-(3,4-dimethylphenyl) Chlorophenyl, dimethylphenyl

Key Observations :

  • Substituent Position : The target compound’s 3,5-dimethoxyphenyl group at position 2 contrasts with ’s N1-substituted analogs. Positional differences critically affect target selectivity (e.g., PDE4 vs. HCV NS5B) .
  • Electron-Withdrawing Groups : ’s 6-fluoro substitution enhances electronic effects and metabolic stability compared to the target compound’s methoxy groups .
  • Lipophilicity : ’s compound (logP = 5.85) and ’s analog (dimethylphenyl) suggest that bulky aryl groups increase logP, whereas the target compound’s methyl and methoxy groups may balance lipophilicity .
Enzyme Inhibition
  • PDE4 Inhibition: highlights 2,1,3-benzothiadiazines (e.g., Compound 13) as micromolar-level PDE4 inhibitors, with antioxidant activity linked to the 3,5-di-tert-butyl-4-hydroxybenzyl group .
  • HCV NS5B Targeting: identifies benzothiadiazine derivatives (e.g., Compound 56) as non-nucleoside RNA replicase inhibitors (NNRRIs) binding to the HCV NS5B thumb domain. The target compound’s 3,5-dimethoxyphenyl group could mimic hydrophobic interactions seen in these analogs .
Physicochemical Properties
Property Target Compound (Predicted)
Molecular Weight ~400 (estimated) 426.92 ~450 (estimated)
logP ~4.5–5.0 5.85 ~5.0–5.5
Polar Surface Area ~50–60 Ų 46.74 ~50–55 Ų
Hydrogen Bond Acceptors 6–7 6 7

Implications :

  • The target compound’s moderate logP and polar surface area (~50–60 Ų) suggest favorable membrane permeability and oral bioavailability compared to ’s highly lipophilic analog .
  • Fluorine in ’s compound may improve metabolic stability but reduce aqueous solubility compared to methoxy groups .

Molecular Modeling and SAR Insights

  • PDE4 Binding : ’s molecular modeling shows that bulky tert-butyl groups occupy hydrophobic pockets in PDE4, while the target compound’s 3,5-dimethoxyphenyl may engage in π-π stacking or hydrogen bonding via methoxy oxygen .
  • HCV NS5B Binding : suggests that benzothiadiazines with carboxylic acid motifs (e.g., Compound 56) form hydrogen bonds with Ser476/Tyr475. The target compound’s trione moiety could mimic this interaction, though further optimization may be needed .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.